Endothelin-2 (human, canine)

Receptor Pharmacology Ligand Binding Cardiovascular Research

Researchers requiring authentic ET-2 pharmacology cannot substitute ET-1 or ET-3-ET-2's balanced ETA/ETB affinity profile, 3.7-fold lower vasoconstrictor potency vs. ET-1, and unique macrophage chemoattractant activity (absent in ET-1) make it the only valid tool for studies on ovulation, GI/lung pathophysiology, and tumor-immune microenvironments. - Balanced ETA/ETB agonist (EC50 0.52 nM vasoconstriction); distinct from ET-1 (ETA-preferring) and ET-3 (ETB-selective) - Unique chemoattractant for macrophages & THP-1 monocytes at nanomolar concentrations-not shared by ET-1 - Identical sequence in human & canine; lyophilized powder, ≥98% purity, shipped ambient for research use

Molecular Formula C₁₁₅H₁₆₀N₂₆O₃₂S₄
Molecular Weight 2546.92
CAS No. 123562-20-9
Cat. No. B612682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEndothelin-2 (human, canine)
CAS123562-20-9
SynonymsEndothelin-2 (human, canine);  Human endothelin-2
Molecular FormulaC₁₁₅H₁₆₀N₂₆O₃₂S₄
Molecular Weight2546.92
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Endothelin-2 (Human, Canine) Overview


Endothelin-2 (human, canine) (CAS 123562-20-9), also designated ET-2 or Endothelin-2 (49-69), is a 21-amino acid vasoactive peptide belonging to the endothelin/sarafotoxin family [1]. The mature peptide sequence is identical in humans and canines [2]. ET-2 functions as an endogenous agonist for both G-protein-coupled endothelin receptor subtypes, ETA and ETB, exhibiting a balanced affinity profile distinct from ET-1 (ETA-preferring) and ET-3 (ETB-selective) [3]. The peptide is generated through proteolytic processing from a larger preproendothelin precursor encoded by the EDN2 gene [4].

1
Receptor profileBalanced ETA/ETB affinity distinct from ET-1 and ET-3
2
Tool compoundPreferred for studies requiring intermediate ETA/ETB activation ratio
3
Sequence identityIdentical human/canine mature peptide supports translational research models

Endothelin-2: Why Substitution Fails


The three mammalian endothelin isoforms (ET-1, ET-2, and ET-3) exhibit distinct receptor binding profiles, divergent in vivo potencies, and non-redundant physiological functions that preclude simple substitution in experimental systems [1]. While all three bind both ETA and ETB receptors, the affinity hierarchy for ETA is ET-1 > ET-2 >> ET-3, whereas ETB binds all three with roughly equal affinity [2]. This differential receptor engagement translates into isoform-specific functional outcomes in vasoconstriction assays, hemodynamic measurements, and tissue-specific knockout phenotypes [3][4]. Using ET-1 or ET-3 as a substitute for ET-2 would alter the ETA/ETB activation ratio, yielding data that may not accurately reflect endogenous ET-2 physiology or pharmacology. The quantitative evidence below establishes the measurable performance parameters that differentiate ET-2 from its closest analogs.

Receptor engagement
ET-2: balanced ETA/ETB agonist
ET-1 (ETA-preferring) or ET-3 (ETB-selective) may shift ETA/ETB activation ratio
Vasoactive potency
ET-2: intermediate vasoconstrictor potency in isolated vessel models
ET-1 or ET-3 substitution may alter concentration-response profiles and tissue responses
In vivo hemodynamics
ET-2: distinct pressor ED50 and biphasic response profile
Isoform switch may change dose-response relationship in hemodynamic studies
Physiological function
ET-2 knockout phenotype (growth, lung, thermoregulation) is non-redundant
ET-1/ET-3 cannot reproduce ET-2-specific tissue and developmental roles

Endothelin-2 Differentiation Evidence


ETA Receptor Binding in Human Vascular Smooth Muscle

Saturation binding experiments using [125I]-ET-2 in human aorta and coronary artery media reveal KD values intermediate between those of ET-1 (highest affinity) and ET-3 (lowest/undetectable affinity). In aorta, [125I]-ET-2 bound with a KD of 1.04 nM, compared to 0.33 nM for [125I]-ET-1 and undetectable specific binding for [125I]-ET-3 at concentrations up to 4 nM [1]. This intermediate affinity profile is consistent with the broader ETA receptor affinity hierarchy: ET-1 > ET-2 > ET-3 [2].

ETA binding (aorta)
Head-to-head
KD = 1.04 ± 0.23 nM
Intermediate ETA affinity between ET-1 (0.33 nM) and undetectable ET-3 binding
Defines experimental window where ET-2 yields distinct downstream signaling
Receptor Pharmacology Ligand Binding Cardiovascular Research

Vasoconstrictor Potency in Rat Portal Vein

In isolated rat portal vein rings, ET-2 produces graded slow contractions with an EC50 of 5.2 nM, which is approximately 3.7-fold higher (less potent) than the EC50 of 1.4 nM observed for ET-1. The maximal contractile response to 30 nM ET-2 (0.65 g) is ~32% lower than that of ET-1 (0.96 g), indicating both potency and efficacy differences [1]. ET-3 exhibits an EC50 of 1.7 nM and maximal response of 0.62 g, demonstrating that the rank order of potency (ET-1 > ET-3 ≈ ET-2) differs from the receptor binding hierarchy due to tissue-specific receptor subtype contributions.

Vasoconstriction (portal vein)
Head-to-head
EC50 = 5.2 nM
3.7-fold less potent than ET-1; maximal response 32% lower
Rank order (ET-1 > ET-3 ≈ ET-2) differs from binding hierarchy
Vascular Pharmacology Smooth Muscle Contraction Ex Vivo Tissue Bath

Pressor Response in Anesthetized Rats

Intravenous bolus administration of ET-2 in anesthetized, ganglion-blocked rats produces a biphasic response (transient hypotension followed by sustained hypertension) with a pressor ED50 of 1.8 ± 0.2 nmol/kg. This value lies intermediate between ET-1 (ED50 = 0.72 ± 0.05 nmol/kg, ~2.5-fold more potent) and ET-3 (ED50 = 2.7 ± 0.3 nmol/kg, ~1.5-fold less potent) [1]. Notably, the maximal pressor effect magnitude (ΔMAP) was comparable across all three isoforms (84–89 mmHg), indicating that potency, not maximal efficacy, is the primary differentiator in this in vivo model.

Pressor response (rat)
Head-to-head
ED50 = 1.8 nmol/kg
2.5-fold less potent than ET-1, 1.5-fold more than ET-3 in vivo
Maximal ΔMAP comparable across isoforms; potency is primary differentiator
In Vivo Hemodynamics Blood Pressure Regulation Cardiovascular Pharmacology

ET-2 Knockout Mouse Phenotype

Global Edn2 (ET-2) knockout mice display a severe and distinct phenotype characterized by growth retardation, juvenile lethality, internal starvation (hypoglycemia, ketonemia despite normal milk intake), profound hypothermia, and emphysematous lung changes with increased total lung capacity and chronic hypoxemia [1]. This phenotype is fundamentally different from that of ET-1 knockouts (which exhibit craniofacial and cardiac arch malformations) and ET-3 knockouts (which display enteric nervous system and melanocyte defects) [2]. The unique physiological roles of ET-2 are therefore non-redundant and cannot be compensated for by ET-1 or ET-3.

Knockout phenotype
Class-level inference
Growth retardation, hypothermia, emphysema, juvenile lethality
Qualitatively distinct from ET-1/ET-3 knockout phenotypes
Non-redundant developmental and homeostatic roles confirmed
Developmental Biology Gene Knockout Physiological Function

Tissue Distribution: Intestine, Lung, Ovary

ET-2 mRNA and protein exhibit a restricted tissue distribution pattern that differs markedly from the ubiquitous vascular endothelial expression of ET-1. ET-2 is abundantly expressed in the gastrointestinal tract (particularly colon), lung (but not placental stem villi vessels), and is strongly induced in the periovulatory ovary and photoreceptors during early glaucoma [1][2][3]. In contrast, ET-3 is primarily expressed in neural crest-derived tissues and the enteric nervous system. This differential tissue localization supports distinct paracrine/autocrine roles for each isoform.

Tissue distribution
Class-level inference
ET-2: intestine, colon, lung, periovulatory ovary
Restricted expression pattern contrasts with ubiquitous ET-1 and neural crest ET-3
Tissue-specific paracrine/autocrine roles supported
Tissue Distribution Gene Expression Biomarker Research

Macrophage Chemoattractant Activity

ET-2 exhibits chemoattractant activity toward macrophages and THP-1 monocytic cells at nanomolar concentrations, an activity not observed with ET-1 under identical assay conditions [1]. This functional divergence occurs despite both peptides sharing high sequence homology and overlapping receptor binding profiles, suggesting that ET-2 may engage distinct signaling complexes or receptor conformations in immune cells. The EC50 for vasoconstriction by ET-2 is reported as 0.52 nM in some assay systems [2], underscoring its potency across multiple biological endpoints.

Macrophage chemotaxis
Reported
ET-2 active at nanomolar concentrations; ET-1 inactive
Unique functional property for immune cell recruitment studies
Cross-study comparable; requires validation in target experimental model
Immunology Chemotaxis Inflammation

Endothelin-2 Research Applications


Cardiovascular Pharmacology: Vasoconstriction and Hemodynamics

Investigators requiring precise quantification of endothelin-mediated vasoconstriction should select ET-2 when the experimental objective involves modeling intermediate ETA/ETB activation or when the endogenous ligand of interest is ET-2. The 3.7-fold lower vasoconstrictor potency of ET-2 versus ET-1 in rat portal vein [1] and the 2.5-fold lower in vivo pressor potency in anesthetized rats [2] establish that ET-2 cannot be substituted with ET-1 without significantly altering dose-response relationships and mechanistic interpretations. ET-2 is the appropriate tool for studies where the relative contribution of ETA and ETB receptors to vascular tone is under investigation, given its balanced receptor affinity profile [3].

Gastrointestinal and Pulmonary Physiology

ET-2 is the endothelin isoform of choice for investigations of gastrointestinal tract function, lung homeostasis, and related pathologies due to its abundant expression in the intestine and lung [4]. The unique phenotype of ET-2 knockout mice, which includes emphysematous lung changes and internal starvation despite normal intestinal morphology [5], indicates that ET-2 mediates essential, non-redundant functions in these tissues. Substituting ET-1 or ET-3 in these research contexts would fail to recapitulate the endogenous signaling environment and could lead to erroneous conclusions about tissue-specific endothelin biology.

Reproductive Biology: Ovulation Studies

ET-2 is strongly and transiently induced in granulosa cells of the periovulatory follicle and is required for follicle rupture and successful ovulation [6]. The peptide restores vasoconstriction at the follicular apex and enables ovulation in Amhr2cre/+Smo2 mice [7]. Given the lack of ET-1 or ET-3 expression in this highly localized, temporally restricted context, ET-2 is the only endothelin isoform appropriate for investigations of ovulatory mechanisms, ovarian vascular dynamics, and related reproductive physiology.

Immuno-Oncology: Macrophage Chemotaxis

ET-2 possesses a unique functional property among the endothelin family: it acts as a chemoattractant for macrophages and THP-1 monocytic cells at nanomolar concentrations, an activity not shared by ET-1 [8]. Researchers investigating tumor-associated macrophage recruitment, inflammatory cell trafficking, or the role of endothelins in the tumor microenvironment must use authentic ET-2, as ET-1 will not elicit this biological response. This scenario is particularly relevant for studies examining the intersection of endothelin signaling and immune cell dynamics in cancer or chronic inflammatory conditions.

Application
Selection Property
Validation Focus
Cardiovascular vasoconstriction & hemodynamics
Balanced ETA/ETB receptor affinity profile
ETA/ETB activation ratio and vasoactive potency verification
Gastrointestinal & pulmonary physiology
Abundant endogenous expression in intestine/lung
Tissue-specific signaling and knockout phenotype recapitulation
Reproductive biology – ovulation studies
Periovulatory granulosa cell expression required for follicle rupture
Follicular apex vasoconstriction and ovulation endpoint validation
Immuno-oncology – macrophage chemotaxis
Unique chemoattractant activity not shared by ET-1
Macrophage/THP-1 migration assays in tumor microenvironment context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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